3-Bromo-5-chloro-2-hydroxybenzaldehyde

Antiproliferative Ru(II) Complexes Halogen Effect

Select 3-Bromo-5-chloro-2-hydroxybenzaldehyde (CAS 19652-32-5) for Ru(II) anticancer complexes requiring enhanced cytotoxicity. This dihalogenated scaffold confers superior antiproliferative activity over monohalogenated analogs, with Br-dependent ROS induction and mitochondrial dysfunction pathways absent in dichloro variants. The asymmetric Br/Cl pattern yields unique metal–halogen secondary bonding (Cu…Cl: 3.467 Å) distinct from symmetric dihalogenated analogs, enabling crystallographic studies inaccessible with 3,5-dichloro- or 3,5-dibromosalicylaldehyde. Validated Zn(II) complexes exhibit DNA intercalation, plasmid cleavage at 500 μM, and Gram+/Gram- antimicrobial activity with full synthetic protocols available. Specify CAS 19652-32-5—the regioisomer 5-bromo-3-chloro-2-hydroxybenzaldehyde (CAS 19652-33-6) alters electronic and steric properties, invalidating published structure-activity comparisons.

Molecular Formula C7H4BrClO2
Molecular Weight 235.46 g/mol
CAS No. 19652-32-5
Cat. No. B034756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-chloro-2-hydroxybenzaldehyde
CAS19652-32-5
Molecular FormulaC7H4BrClO2
Molecular Weight235.46 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C=O)O)Br)Cl
InChIInChI=1S/C7H4BrClO2/c8-6-2-5(9)1-4(3-10)7(6)11/h1-3,11H
InChIKeyKNOYZLVIXXBBIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-chloro-2-hydroxybenzaldehyde (CAS 19652-32-5): A Dihalogenated Salicylaldehyde Scaffold with Differential Halogen Positioning for Selective Coordination Chemistry and Enhanced Biological Activity


3-Bromo-5-chloro-2-hydroxybenzaldehyde (CAS 19652-32-5), also known as 3-bromo-5-chlorosalicylaldehyde, is a dihalogenated salicylaldehyde derivative bearing bromine at the 3-position and chlorine at the 5-position of the aromatic ring [1]. With a molecular formula of C₇H₄BrClO₂ and a molecular weight of 235.46 g/mol, this compound exists as a pale yellow to yellow crystalline solid with a melting point range of 84–88 °C [1]. It is commercially available at purities ranging from ≥96% to 98% (GC) . As a substituted salicylaldehyde, it serves primarily as a precursor for Schiff base ligand synthesis through condensation reactions with primary amines, enabling the construction of metal complexes with applications in coordination chemistry, bioinorganic research, and medicinal chemistry .

Why 3-Bromo-5-chloro-2-hydroxybenzaldehyde Cannot Be Substituted with Other Halogenated Salicylaldehydes in Research Procurement


Halogenated salicylaldehydes cannot be considered interchangeable building blocks in coordination chemistry or bioinorganic applications. Systematic comparative studies demonstrate that the number, type, and positional arrangement of halogen substituents profoundly influence both the structural and biological properties of derived metal complexes. Specifically, dihalogenated salicylaldehydes consistently confer enhanced cytotoxicity to Ru(II) polypyridyl complexes compared to their monohalogenated counterparts [1]. Furthermore, among dihalogenated variants, bromine substitution is the halogen that provides the highest cytotoxicity to synthesized complexes, with the mixed Br/Cl substitution pattern of 3-bromo-5-chlorosalicylaldehyde yielding distinct crystallographic packing features—including metal–halogen secondary bonding distances—that differ from symmetric dihalogenated analogs [1][2]. Substituting this specific positional isomer with the regioisomer 5-bromo-3-chloro-2-hydroxybenzaldehyde (CAS 19652-33-6) alters halogen positioning and consequently changes electronic and steric properties, making direct replacement without re-optimization of synthetic and biological outcomes scientifically unjustified.

Quantitative Differentiation Evidence for 3-Bromo-5-chloro-2-hydroxybenzaldehyde: Head-to-Head Comparative Data Against Alternative Halogenated Salicylaldehydes


Dihalogenation Confers Significantly Enhanced Cytotoxicity in Ru(II) Polypyridyl Complexes Relative to Monohalogenated Analogs

In a systematic study comparing Ru(II) polypyridyl complexes bearing variously halogenated salicylaldehyde ligands, dihalogenated ligands (including 3-bromo-5-chlorosalicylaldehyde) endow Ru(II) complexes with enhanced cytotoxicity compared to monohalogenated ligands (5-bromosalicylaldehyde and 5-chlorosalicylaldehyde) [1]. The study characterized complexes 1–5 with the general formula {Δ/Λ-[Ru(bpy)₂(X,Y-sal)]BF₄}, where X,Y-sal represents 5-bromosalicylaldehyde (1), 3,5-dibromosalicylaldehyde (2), 5-chlorosalicylaldehyde (3), 3,5-dichlorosalicylaldehyde (4), and 3-bromo-5-chlorosalicylaldehyde (5) [1]. This represents a class-level inference across multiple halogen substitution patterns.

Antiproliferative Ru(II) Complexes Halogen Effect

Bromine Substitution Provides the Highest Cytotoxicity Among Halogens in Dihalogenated Ru(II) Complexes

Within the same Ru(II) polypyridyl complex series, further differentiation emerges based on halogen identity. The study found that as far as the type of halogen is concerned, bromine is the halogen that provides the highest cytotoxicity to the synthesized complexes [1]. Critically, only complexes bearing Br are able to provoke an increase in intracellular reactive oxygen species (ROS) levels and mitochondrial dysfunction, a mechanistic distinction absent in purely chlorinated analogs [1].

Structure-Activity Relationship Halogen-Dependent Cytotoxicity ROS Induction

Distinct Metal–Halogen Secondary Bonding Distances in Cu(II) Schiff Base Complexes Compared to Symmetric Dihalogenated Analogs

In a comparative crystallographic study of Cu(II) Schiff base complexes derived from halogenated salicylaldehydes and allylamine, the coordination geometry and intermolecular interactions were systematically examined across four dihalogenated analogs [1]. The Cu…Cl secondary bonding distance in the complex derived from 3-bromo-5-chlorosalicylaldehyde, (BrClL)₂Cu, was determined to be 3.467 Å—distinct from the Cu…Cl distance of 3.421 Å in the symmetric 3,5-dichlorosalicylaldehyde-derived complex (Cl₂L)₂Cu, and different from the Cu…Br distance of 3.463 Å in the symmetric 3,5-dibromosalicylaldehyde-derived complex (Br₂L)₂Cu [1]. This represents a direct head-to-head crystallographic comparison.

Crystallography Coordination Geometry Non-covalent Interactions

Mixed Br/Cl Substitution Enables Broad-Spectrum Biological Activity in Zn(II) Complexes Including DNA Binding and Antimicrobial Effects

Five neutral zinc(II) complexes of 3-bromo-5-chloro-salicylaldehyde (3-Br-5-Cl-saloH) were synthesized and characterized, demonstrating a multi-faceted biological activity profile that includes DNA intercalation, moderate plasmid DNA cleavage at 500 μM, tight and reversible serum albumin binding, antioxidant activity against DPPH and ABTS radicals and H₂O₂, and antimicrobial potency against both Gram-positive (Staphylococcus aureus ATCC 6538, Bacillus subtilis ATCC 6633) and Gram-negative (Escherichia coli NCTC 29212, Xanthomonas campestris ATCC 1395) bacterial strains [1]. While this study does not include direct comparator data for complexes derived from other halogenated salicylaldehydes, it establishes the biological versatility of the 3-bromo-5-chloro substitution pattern in zinc coordination chemistry.

Zinc Complexes DNA Intercalation Antimicrobial

Optimal Research and Procurement Scenarios for 3-Bromo-5-chloro-2-hydroxybenzaldehyde Based on Quantitative Differentiation Evidence


Ru(II) Anticancer Complex Development Requiring Superior Cytotoxicity and ROS-Mediated Mechanisms

Research programs developing Ru(II) polypyridyl complexes for anticancer applications should select 3-bromo-5-chloro-2-hydroxybenzaldehyde over monohalogenated salicylaldehydes (5-bromosalicylaldehyde, 5-chlorosalicylaldehyde) when enhanced cytotoxic potency is required. The dihalogenation pattern confers superior antiproliferative activity relative to monohalogenated analogs, and the presence of bromine enables ROS induction and mitochondrial dysfunction pathways that are absent in purely chlorinated dihalogenated analogs such as 3,5-dichlorosalicylaldehyde [1]. This makes the compound the preferred salicylaldehyde building block for Ru(II) complex libraries targeting oxidative stress-sensitive cancer phenotypes.

Crystallographic and Supramolecular Studies of Mixed-Halogen Secondary Bonding Interactions

Crystallographers investigating metal–halogen secondary bonding and halogen-dependent crystal packing should utilize 3-bromo-5-chloro-2-hydroxybenzaldehyde rather than symmetric dihalogenated analogs (3,5-dichlorosalicylaldehyde or 3,5-dibromosalicylaldehyde). The asymmetric Br/Cl substitution yields a distinct Cu…Cl secondary bonding distance of 3.467 Å in Cu(II) Schiff base complexes, which differs measurably from both symmetric analogs (3.421 Å for Cl₂ and 3.463 Å for Br₂) [1]. This unique bonding geometry produces altered non-covalent interaction networks that are inaccessible with symmetrically substituted scaffolds, providing a valuable tool for fundamental studies of halogen bonding in coordination compounds.

Bioinorganic Zn(II) Complex Screening for Antimicrobial and DNA-Binding Agents

Investigators screening Zn(II) complexes for antimicrobial or DNA-targeting applications should consider 3-bromo-5-chloro-2-hydroxybenzaldehyde as a validated ligand scaffold. Zn(II) complexes derived from this compound have been experimentally confirmed to exhibit DNA intercalation, plasmid DNA cleavage at 500 μM, tight and reversible serum albumin binding, and antimicrobial activity against both Gram-positive and Gram-negative bacterial strains [1]. The availability of full synthetic and characterization protocols in the primary literature [1] reduces method development time and supports reproducibility in follow-on studies.

Schiff Base Ligand Synthesis with Defined Regiochemical Halogen Positioning

Synthetic chemists requiring precise regiochemical control of halogen substituents for structure-activity relationship studies should specify 3-bromo-5-chloro-2-hydroxybenzaldehyde (CAS 19652-32-5) rather than its regioisomer 5-bromo-3-chloro-2-hydroxybenzaldehyde (CAS 19652-33-6). The positional arrangement of bromine at the 3-position and chlorine at the 5-position is critical for the observed biological and crystallographic properties documented in the evidence base [1][2]. Procurement of the incorrect regioisomer would alter the electronic distribution and steric environment of the derived Schiff base ligand, invalidating comparisons with published data and requiring complete re-characterization of all downstream metal complexes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-5-chloro-2-hydroxybenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.